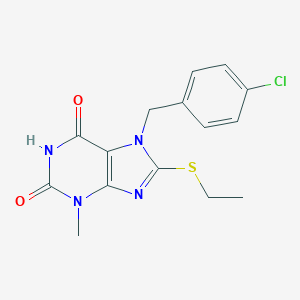

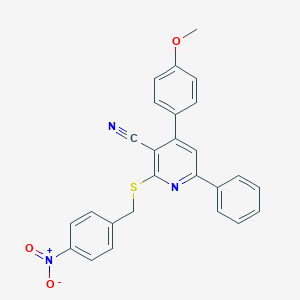

7-(4-Chloro-benzyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a purine derivative. Purines are biologically significant and are part of DNA, RNA, and ATP. The compound also contains a 4-chlorobenzyl group and an ethylsulfanyl group .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the purine ring. The 4-chlorobenzyl group would add to this complexity .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, purines and chlorobenzylic compounds are known to undergo a variety of chemical reactions. For example, chlorobenzylic compounds can be oxidized to form aldehydes .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on the specific arrangement of its functional groups. For example, the presence of the chlorobenzyl group could potentially make the compound more reactive .科学研究应用

Kinase Inhibitors

The oxazolo[5,4-d]pyrimidine scaffold, to which SMR000009151 belongs, is commonly used as a pharmacophore in kinase inhibitors. These inhibitors play a crucial role in modulating cellular signaling pathways by targeting kinases involved in cell growth, differentiation, and apoptosis. SMR000009151 may exhibit kinase inhibitory activity, making it a potential candidate for drug development .

VEGFR-2 Inhibition

Vascular endothelial growth factor receptor 2 (VEGFR-2) is essential for angiogenesis and vascular permeability. Inhibiting VEGFR-2 can be beneficial in cancer therapy and other conditions related to abnormal blood vessel formation. SMR000009151 might interact with VEGFR-2, potentially influencing angiogenesis .

EDG-1 Modulation

Endothelial differentiation gene 1 (EDG-1) is a G-protein-coupled receptor involved in cell migration, proliferation, and angiogenesis. SMR000009151 could potentially modulate EDG-1 activity, impacting cellular responses in various contexts .

ACC2 Inhibition

Acetyl-CoA carboxylase 2 (ACC2) plays a role in fatty acid metabolism and energy homeostasis. Inhibiting ACC2 may have implications for treating metabolic disorders, including obesity and diabetes. SMR000009151’s effects on ACC2 warrant further investigation .

Immunosuppressive Properties

SMR000009151 may possess immunosuppressive properties, making it relevant in transplantation medicine or autoimmune diseases. By modulating immune responses, it could potentially prevent rejection of transplanted organs or mitigate autoimmune reactions .

Antiviral Activity

Given its unique structure, SMR000009151 might exhibit antiviral effects. Investigating its interactions with viral proteins or replication processes could lead to novel antiviral therapies .

作用机制

Target of Action

The primary target of SMR000009151 is the molecular chaperone DnaK . DnaK is a heat shock protein that assists in protein folding and the prevention of protein aggregation, playing a crucial role in maintaining cellular homeostasis.

Mode of Action

SMR000009151 interacts with DnaK, inhibiting its function . This interaction disrupts the normal functioning of DnaK, leading to changes in protein folding processes within the cell. The exact nature of this interaction and the resulting changes are still under investigation.

Biochemical Pathways

The disruption of DnaK’s function affects various biochemical pathways, particularly those involving protein synthesis and folding . This can lead to a decrease in the formation of biofilms, complex structures of microorganisms that can be resistant to antimicrobial agents .

Result of Action

The inhibition of DnaK by SMR000009151 leads to a reduction in biofilm formation . Biofilms are often resistant to antimicrobial agents, so this reduction can potentially increase the susceptibility of the microorganisms to these agents .

未来方向

属性

IUPAC Name |

7-[(4-chlorophenyl)methyl]-8-ethylsulfanyl-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN4O2S/c1-3-23-15-17-12-11(13(21)18-14(22)19(12)2)20(15)8-9-4-6-10(16)7-5-9/h4-7H,3,8H2,1-2H3,(H,18,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNWPMJHCJGOPRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC2=C(N1CC3=CC=C(C=C3)Cl)C(=O)NC(=O)N2C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-Chloro-benzyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{3-[(5-chloropyridin-3-yl)oxy]-5-nitrophenyl}-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B403891.png)

![(4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403893.png)

![(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2-methyl-3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403895.png)

![2-[4-(4-Bromo-phenyl)-thiazol-2-yl]-5-methyl-4-[(2-methyl-5-nitro-phenyl)-hydraz](/img/structure/B403896.png)

![4-[(2-Chloro-5-trifluoromethyl-phenyl)-hydrazono]-2-[4-(4-methoxy-phenyl)-thiazo](/img/structure/B403897.png)

![(4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403898.png)

![(4Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[2-(2,6-dichlorophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403899.png)

![ethyl 4-[(2Z)-2-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzoate](/img/structure/B403901.png)

![(4Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-phenoxyphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403903.png)

![(4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2-methyl-3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403908.png)